molecular formula C26H32N6S2 B11030181 4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate

4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11030181
M. Wt: 492.7 g/mol
InChI Key: RGQFBYSJKXIEMZ-UHFFFAOYSA-N
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Description

4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with ethylphenylamino groups and a piperidine carbodithioate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and 2-ethylphenylamine under controlled conditions. The piperidine carbodithioate moiety is introduced through a nucleophilic substitution reaction using 4-methylpiperidine and carbon disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine carbodithioate moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a triazine core with ethylphenylamino groups and a piperidine carbodithioate moiety. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for various scientific applications.

Properties

Molecular Formula

C26H32N6S2

Molecular Weight

492.7 g/mol

IUPAC Name

[4,6-bis(2-ethylanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C26H32N6S2/c1-4-19-10-6-8-12-21(19)27-23-29-24(28-22-13-9-7-11-20(22)5-2)31-25(30-23)34-26(33)32-16-14-18(3)15-17-32/h6-13,18H,4-5,14-17H2,1-3H3,(H2,27,28,29,30,31)

InChI Key

RGQFBYSJKXIEMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)SC(=S)N3CCC(CC3)C)NC4=CC=CC=C4CC

Origin of Product

United States

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